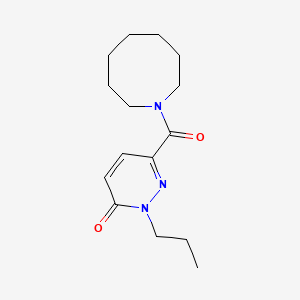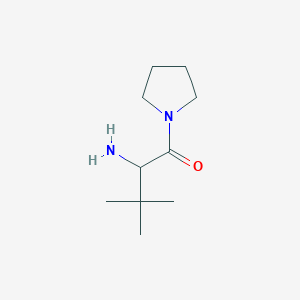
N-ethyl-3-methyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-3-methyl-1-benzofuran-2-carboxamide (EBF) is a synthetic compound that belongs to the benzofuran family. It was first synthesized in the early 2000s and has since gained significant attention in the scientific community for its potential applications in various fields. EBF is a versatile compound that has been studied for its various properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
N-ethyl-3-methyl-1-benzofuran-2-carboxamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In pharmacology, this compound has been studied for its potential as an analgesic and anti-inflammatory agent. This compound has also been studied for its potential as a drug discovery tool, as it can be used to identify new drug targets and lead compounds.
作用機序
N-ethyl-3-methyl-1-benzofuran-2-carboxamide's mechanism of action is not fully understood, but it is believed to act on the GABAergic system. This compound has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of anxiety, sleep, and muscle relaxation. This compound may also act on other neurotransmitter systems, such as the dopaminergic and serotonergic systems.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to have anxiolytic, sedative, and anticonvulsant effects. This compound has also been shown to reduce pain and inflammation in animal models. This compound has been shown to have low toxicity and is well-tolerated in animal studies.
実験室実験の利点と制限
N-ethyl-3-methyl-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has low toxicity and is well-tolerated in animal studies. This compound can also be used to identify new drug targets and lead compounds. However, this compound has some limitations for lab experiments. It has a short half-life and may require frequent dosing. This compound's mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for N-ethyl-3-methyl-1-benzofuran-2-carboxamide research. One area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the development of this compound-based drugs for the treatment of pain and inflammation. This compound can also be used to identify new drug targets and lead compounds. Further research is needed to fully understand this compound's mechanism of action and its potential applications in various fields.
合成法
N-ethyl-3-methyl-1-benzofuran-2-carboxamide is synthesized using a multistep process that involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with ethylamine. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
特性
IUPAC Name |
N-ethyl-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-13-12(14)11-8(2)9-6-4-5-7-10(9)15-11/h4-7H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOXPIPWKTUDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C2=CC=CC=C2O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-benzylpiperidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7500004.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)










![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)
